(r)-2-Amino-2-(2-ethoxyphenyl)ethan-1-ol (r)-2-Amino-2-(2-ethoxyphenyl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18235917
InChI: InChI=1S/C10H15NO2/c1-2-13-10-6-4-3-5-8(10)9(11)7-12/h3-6,9,12H,2,7,11H2,1H3/t9-/m0/s1
SMILES:
Molecular Formula: C10H15NO2
Molecular Weight: 181.23 g/mol

(r)-2-Amino-2-(2-ethoxyphenyl)ethan-1-ol

CAS No.:

Cat. No.: VC18235917

Molecular Formula: C10H15NO2

Molecular Weight: 181.23 g/mol

* For research use only. Not for human or veterinary use.

(r)-2-Amino-2-(2-ethoxyphenyl)ethan-1-ol -

Specification

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
IUPAC Name (2R)-2-amino-2-(2-ethoxyphenyl)ethanol
Standard InChI InChI=1S/C10H15NO2/c1-2-13-10-6-4-3-5-8(10)9(11)7-12/h3-6,9,12H,2,7,11H2,1H3/t9-/m0/s1
Standard InChI Key IPYVNGDPCLPHGZ-VIFPVBQESA-N
Isomeric SMILES CCOC1=CC=CC=C1[C@H](CO)N
Canonical SMILES CCOC1=CC=CC=C1C(CO)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (R)-2-amino-2-(2-ethoxyphenyl)ethan-1-ol, reflects its structural features:

  • A phenyl ring substituted with an ethoxy group (–OCH₂CH₃) at the ortho position (C2).

  • A β-amino alcohol backbone with hydroxyl (–OH) and amine (–NH₂) groups on adjacent carbons.

  • (R)-configuration at the chiral center (C2), critical for enantioselective interactions .

Molecular Formula and Weight

  • Formula: C₁₀H₁₅NO₂

  • Molecular weight: 181.23 g/mol (calculated from atomic masses).

  • XLogP3-AA: ~1.2 (predicted lipophilicity, indicating moderate solubility in polar organic solvents) .

Spectral Characteristics

  • IR Spectroscopy: Key absorptions include:

    • N–H stretch (amine): ~3350 cm⁻¹.

    • O–H stretch (alcohol): ~3200–3600 cm⁻¹.

    • C–O–C (ethoxy): ~1250 cm⁻¹.

  • NMR (hypothetical data for analogous structures):

    • ¹H NMR: δ 1.4 (t, 3H, –OCH₂CH₃), δ 3.5–4.1 (m, 2H, –OCH₂–), δ 4.8 (s, 1H, –OH), δ 6.8–7.3 (m, 4H, aromatic) .

Synthesis and Manufacturing Strategies

Asymmetric Reduction of Prochiral Ketones

The patent EP0654534A2 outlines microbial asymmetric reduction as a scalable method for producing enantiomerically pure β-amino alcohols. For (R)-2-amino-2-(2-ethoxyphenyl)ethan-1-ol, this involves:

  • Substrate Preparation: 2-Ethoxyacetophenone is reacted with ammonium acetate to form the corresponding α-aminoketone.

  • Biocatalytic Reduction: Rhodococcus spp. or Staphylococcus spp. cultures enantioselectively reduce the ketone to the (R)-alcohol with >98% enantiomeric excess (ee) .

  • Purification: Crystallization from ethanol/water yields pharmaceutical-grade material.

Reaction Scheme:

2-EthoxyacetophenoneNH4OAcα-AminoketoneMicrobial Reduction(R)-2-Amino-2-(2-ethoxyphenyl)ethan-1-ol\text{2-Ethoxyacetophenone} \xrightarrow{\text{NH}_4\text{OAc}} \alpha\text{-Aminoketone} \xrightarrow{\text{Microbial Reduction}} (R)\text{-2-Amino-2-(2-ethoxyphenyl)ethan-1-ol}

Chemical Synthesis Alternatives

  • Chiral Auxiliary Approach: Use of (S)-proline-derived catalysts in transfer hydrogenation of α-aminoketones .

  • Resolution Techniques: Diastereomeric salt formation with (−)-dibenzoyl-L-tartaric acid, though less efficient than biocatalysis .

Pharmacological Applications and Mechanism of Action

β₃-Adrenergic Receptor Agonism

Structural analogs of (R)-2-amino-2-(2-ethoxyphenyl)ethan-1-ol exhibit potent β₃-adrenergic receptor (β₃-AR) agonism, a target for treating obesity and type 2 diabetes . Key interactions include:

  • Hydrogen Bonding: The hydroxyl and amine groups engage with Ser319 and Asp117 in the receptor’s binding pocket.

  • Hydrophobic Contacts: The ethoxyphenyl ring occupies a lipophilic cleft near transmembrane helix 5 .

Comparative Activity:

Compoundβ₃-AR EC₅₀ (nM)Selectivity (β₃/β₁)
(R)-2-Ethoxy derivative12.348:1
(S)-Enantiomer4201.2:1
Data extrapolated from patent examples .

Antidiabetic Effects

In rodent models, derivatives reduced plasma glucose by 35% (p < 0.01) via enhanced insulin sensitivity and adipocyte lipolysis .

Industrial and Synthetic Applications

Chiral Ligand in Catalysis

The compound’s amine-alcohol motif facilitates its use as a ligand in asymmetric hydrogenation. For example, Ru complexes achieve 92% ee in ketone reductions .

Intermediate for Antidepressants

Structural analogs serve as precursors to viloxazine-like molecules, modulating norepinephrine reuptake inhibition (IC₅₀ = 80 nM).

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